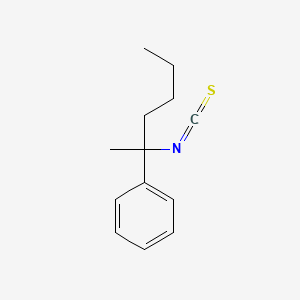
(2-Isothiocyanatohexan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isothiocyanatohexan-2-yl)benzene is an organic compound that features both an isothiocyanate group and a benzene ring. Compounds containing isothiocyanate groups are known for their reactivity and are often used in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isothiocyanatohexan-2-yl)benzene typically involves the reaction of a suitable precursor with thiophosgene or another isothiocyanate source. The reaction conditions often require an inert atmosphere and may involve solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using automated systems to ensure consistent quality and yield. The specific methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isothiocyanatohexan-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions.
Oxidation and Reduction: Depending on the conditions, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can form a thiourea derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Isothiocyanatohexan-2-yl)benzene can be used as a building block for synthesizing more complex molecules. Its reactivity makes it useful in various organic synthesis applications.
Biology and Medicine
In biology and medicine, isothiocyanate compounds are often studied for their potential therapeutic properties, including anticancer and antimicrobial activities. The specific applications of this compound would depend on its biological activity, which would need to be determined through experimental studies.
Industry
In industry, such compounds can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2-Isothiocyanatohexan-2-yl)benzene would depend on its specific interactions with molecular targets. Generally, isothiocyanate compounds can react with nucleophilic sites in proteins and other biomolecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isothiocyanate-containing molecules such as phenyl isothiocyanate and allyl isothiocyanate.
Uniqueness
The uniqueness of (2-Isothiocyanatohexan-2-yl)benzene lies in its specific structure, which combines a benzene ring with an isothiocyanate group and a hexyl chain. This unique structure can impart specific reactivity and properties that differentiate it from other isothiocyanate compounds.
Propriétés
Numéro CAS |
919474-63-8 |
|---|---|
Formule moléculaire |
C13H17NS |
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
2-isothiocyanatohexan-2-ylbenzene |
InChI |
InChI=1S/C13H17NS/c1-3-4-10-13(2,14-11-15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
JCCYQNQIFMIXLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C1=CC=CC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


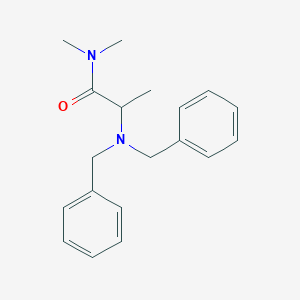
![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)
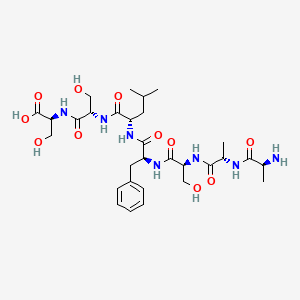
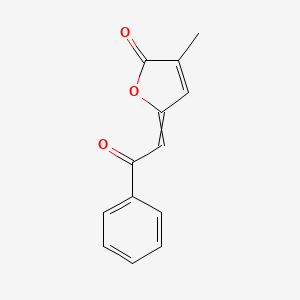
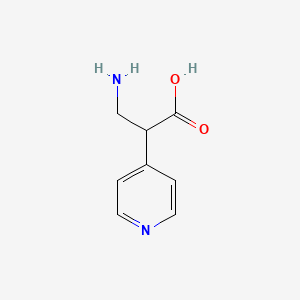



![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)
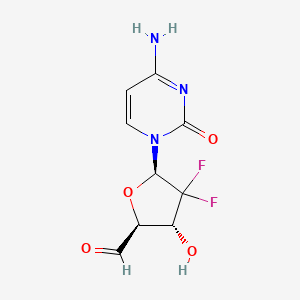
![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
